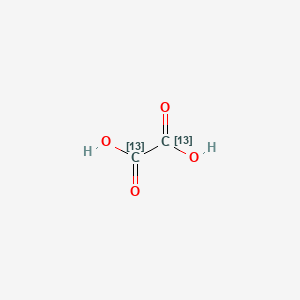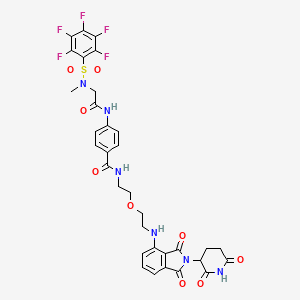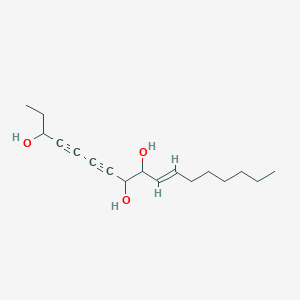
PRDX3(103-112), human
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PRDX3(103-112), human, is a peptide fragment derived from the larger protein peroxiredoxin 3. Peroxiredoxin 3 is a mitochondrial protein that plays a crucial role in protecting cells from oxidative stress by reducing hydrogen peroxide and organic hydroperoxides to water and alcohols . This peptide fragment is specifically involved in the regulation of cellular proliferation, differentiation, and antioxidant functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PRDX3(103-112), human, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
PRDX3(103-112), human, primarily undergoes oxidation and reduction reactions. It is hyperoxidized by mitochondrial lipid peroxides, which plays a role in ferroptosis, a form of regulated cell death .
Common Reagents and Conditions
Oxidation: Mitochondrial lipid peroxides are common oxidizing agents.
Reduction: Thioredoxin and glutathione are common reducing agents.
Major Products
The major product of the oxidation of this compound, is its hyperoxidized form, which inhibits cystine uptake .
Aplicaciones Científicas De Investigación
PRDX3(103-112), human, has several scientific research applications:
Mecanismo De Acción
PRDX3(103-112), human, exerts its effects through the following mechanisms:
Oxidation: It is hyperoxidized by mitochondrial lipid peroxides, leading to the inhibition of cystine uptake.
Molecular Targets: The primary molecular targets are cystine transporters, which are inhibited by the hyperoxidized form of the peptide.
Pathways Involved: The peptide is involved in the ferroptosis pathway, which is regulated by the solute carrier family 7 member 11-cystine-glutathione-glutathione peroxidase 4 axis.
Comparación Con Compuestos Similares
Similar Compounds
Peroxiredoxin 4: Another member of the peroxiredoxin family with similar antioxidant functions.
Thioredoxin: A protein that also reduces hydrogen peroxide and organic hydroperoxides.
Uniqueness
PRDX3(103-112), human, is unique due to its specific role in ferroptosis and its mitochondrial localization, which distinguishes it from other peroxiredoxins and antioxidant proteins .
Propiedades
Fórmula molecular |
C54H78N10O17S |
|---|---|
Peso molecular |
1171.3 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C54H78N10O17S/c1-7-28(4)42(54(80)81)61-46(72)34(20-21-39(67)68)56-51(77)44(30(6)66)63-49(75)38-19-14-22-64(38)53(79)37(26-82)59-50(76)41(27(2)3)60-47(73)36(24-32-17-12-9-13-18-32)58-52(78)43(29(5)65)62-48(74)35(23-31-15-10-8-11-16-31)57-45(71)33(55)25-40(69)70/h8-13,15-18,27-30,33-38,41-44,65-66,82H,7,14,19-26,55H2,1-6H3,(H,56,77)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,72)(H,62,74)(H,63,75)(H,67,68)(H,69,70)(H,80,81)/t28-,29+,30+,33-,34-,35-,36-,37-,38-,41-,42-,43-,44-/m0/s1 |
Clave InChI |
TZCAFWJBEQOBEX-GDWSKPTESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)






![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)




